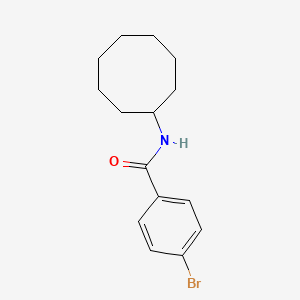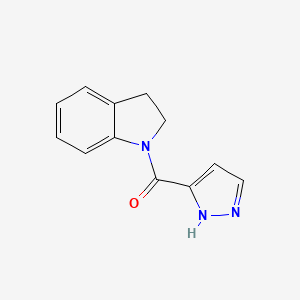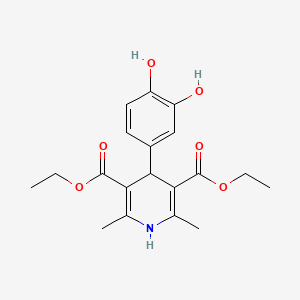![molecular formula C18H17IN4O5 B10951672 5-[(4-iodophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B10951672.png)
5-[(4-iodophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-IODOPHENOXY)METHYL]-N-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is a complex organic compound that features a combination of iodophenoxy, pyrazolyl, and furamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-IODOPHENOXY)METHYL]-N-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the iodophenoxy intermediate: This can be achieved by reacting 4-iodophenol with an appropriate alkylating agent under basic conditions.
Synthesis of the pyrazolyl intermediate: This involves the nitration of a methyl-substituted pyrazole, followed by alkylation to introduce the ethyl group.
Coupling of intermediates: The iodophenoxy and pyrazolyl intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furamide moieties.
Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amine.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the iodine atom.
Major Products
Oxidation: Products may include oxidized derivatives of the furamide and pyrazole rings.
Reduction: The primary product is the corresponding amine derivative of the pyrazole ring.
Substitution: Substituted derivatives of the iodophenoxy group, depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used in the development of probes for studying biological processes.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(4-IODOPHENOXY)METHYL]-N-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol derivatives: Compounds with similar iodophenoxy groups.
Pyrazole derivatives: Compounds with similar pyrazole rings, such as 3,5-dimethyl-4-nitro-1H-pyrazole.
Furamide derivatives: Compounds with similar furamide moieties.
Uniqueness
The uniqueness of 5-[(4-IODOPHENOXY)METHYL]-N-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a versatile compound for various applications, from catalysis to drug development.
Properties
Molecular Formula |
C18H17IN4O5 |
|---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
5-[(4-iodophenoxy)methyl]-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17IN4O5/c1-12-10-17(23(25)26)21-22(12)9-8-20-18(24)16-7-6-15(28-16)11-27-14-4-2-13(19)3-5-14/h2-7,10H,8-9,11H2,1H3,(H,20,24) |
InChI Key |
NWBODJHHBOOHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dicyclopropyl-1-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10951599.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B10951601.png)
![6-Amino-4-(4-bromothiophen-2-yl)-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10951620.png)

![11-methyl-4-[1-(3-nitrophenyl)sulfonylpiperidin-4-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10951637.png)
![methyl 7-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10951641.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B10951644.png)


![3-chloro-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10951665.png)
![N-(4-{[(1E)-3-(3-methylphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide](/img/structure/B10951678.png)
![2-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951682.png)
![Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10951683.png)
![5-Benzyl-1-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B10951696.png)
